molecular formula C15H25NO3 B12781969 D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester CAS No. 144540-05-6

D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester

Cat. No.: B12781969
CAS No.: 144540-05-6
M. Wt: 267.36 g/mol
InChI Key: SLHPMAOXNSLXEH-LOWDOPEQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester is a complex organic compound with a unique structure that includes a proline derivative and a cyclohexyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester typically involves the esterification of D-Proline with the appropriate cyclohexyl derivative. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. Flow microreactor systems have been shown to be more efficient and versatile compared to traditional batch processes, allowing for better control over reaction parameters and reducing the overall production time .

Chemical Reactions Analysis

Types of Reactions

D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • L-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester
  • D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl amide

Uniqueness

D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester is unique due to its specific stereochemistry and the presence of both a proline derivative and a cyclohexyl ester group. This combination of features gives the compound distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

144540-05-6

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2R)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17)/t10-,11+,12+,13-/m0/s1

InChI Key

SLHPMAOXNSLXEH-LOWDOPEQSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2CCC(=O)N2)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2CCC(=O)N2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.